molecular formula C24H23Cl2FN2O B1231808 3-[2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea

3-[2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea

Cat. No.: B1231808
M. Wt: 445.4 g/mol
InChI Key: ATDPQEPHNOQBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea is an organofluorine compound.

Scientific Research Applications

Phosphorus–Fluorine Chemistry

The study by Dunmur and Schmutzler (1971) discusses the synthesis of heterocyclic fluorophosphoranes, which are closely related to the chemical structure . These compounds demonstrate the potential for advancements in phosphorus-fluorine chemistry, with applications in material science and organic synthesis (Dunmur & Schmutzler, 1971).

Gelation and Structural Analysis

Smith et al. (2022) explore the use of bis(urea)s in low molecular weight gelators, highlighting their effectiveness in various applications, including materials science and possibly pharmaceutical formulations (Smith, Yufit, McCabe, & Steed, 2022).

Atmospheric CO2 Fixation

Manna et al. (2017) demonstrate the potential of certain bis-urea receptors for capturing atmospheric CO2, indicating a significant application in environmental chemistry and sustainability efforts (Manna, Kayal, Samanta, & Das, 2017).

Biomimetic Coordination Chemistry

Herres‐Pawlis et al. (2005) discuss bis-guanidine ligands, which have applications in biomimetic coordination chemistry, relevant to fields like biochemistry and materials science (Herres‐Pawlis, Neuba, Seewald, Seshadri, Egold, Flörke, & Henkel, 2005).

Inhibition of Translation Initiation in Cancer Research

Denoyelle et al. (2012) explore symmetrical N,N'-diarylureas as potential activators in cancer research, showing their application in medical research and therapy development (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Properties

Molecular Formula

C24H23Cl2FN2O

Molecular Weight

445.4 g/mol

IUPAC Name

1,1-dibenzyl-3-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethyl]urea

InChI

InChI=1S/C24H23Cl2FN2O/c1-17-12-13-20(14-21(17)27)22(23(25)26)28-24(30)29(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14,22-23H,15-16H2,1H3,(H,28,30)

InChI Key

ATDPQEPHNOQBOD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C(Cl)Cl)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(Cl)Cl)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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